molecular formula C9H5BrClF3O B1409682 5'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone CAS No. 1807042-99-4

5'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1409682
CAS No.: 1807042-99-4
M. Wt: 301.49 g/mol
InChI Key: ULDONXNHYJSPKZ-UHFFFAOYSA-N
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Description

5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, using acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination and chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted acetophenone derivatives with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols derived from the acetophenone core.

Scientific Research Applications

Chemistry: 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic ketones on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-3-fluoropyridine
  • 2-Chloro-5-bromo-3-fluorobenzene
  • 5-Bromo-2-chloro-3-fluorobenzotrifluoride

Comparison: Compared to these similar compounds, 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone is unique due to the presence of the trifluoromethyl group attached to the acetophenone core.

Properties

IUPAC Name

1-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(10)3-7(8(6)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDONXNHYJSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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